2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid
CAS No.:
Cat. No.: VC17671677
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.
![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid -](/images/structure/VC17671677.png)
Specification
Molecular Formula | C7H13NO3 |
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Molecular Weight | 159.18 g/mol |
IUPAC Name | 2-[1-(aminomethyl)cyclobutyl]-2-hydroxyacetic acid |
Standard InChI | InChI=1S/C7H13NO3/c8-4-7(2-1-3-7)5(9)6(10)11/h5,9H,1-4,8H2,(H,10,11) |
Standard InChI Key | ZAQJGCYQZXTWCX-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C1)(CN)C(C(=O)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid (CAS 748754-87-2) belongs to the class of bicyclic carboxylic acids. Its IUPAC name derives from the cyclobutyl backbone, which is substituted at the 1-position with an aminomethyl group (-CH₂NH₂) and at the 2-position with a hydroxyacetic acid moiety (-CH(OH)COOH). The compound’s compact cyclobutane ring introduces significant ring strain, influencing its reactivity and conformational stability compared to larger cyclic analogs .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₇H₁₃NO₂ |
Molecular Weight | 143.18 g/mol |
IUPAC Name | 2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid |
CAS Number | 748754-87-2 |
SMILES | C1CC(C1)(CN)C(C(=O)O)O |
Solubility | Moderate in polar solvents (e.g., water, ethanol) |
The compound’s solubility in polar solvents like water and ethanol is attributed to its hydrophilic functional groups, though its cyclobutane ring may limit miscibility in highly aqueous environments .
Synthesis and Production Methods
Synthetic Routes
The synthesis of 2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid typically involves multi-step organic reactions. A common approach begins with a cyclobutane precursor, such as 1-cyanocyclobutane, which undergoes sequential modifications:
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Amination: The nitrile group is reduced to an aminomethyl group using catalysts like Raney nickel under hydrogen gas.
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Hydroxylation: Introduction of the hydroxy group via oxidation or hydroxylation agents, such as osmium tetroxide in the presence of N-methylmorpholine N-oxide.
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Acetic Acid Moiety Addition: A nucleophilic acyl substitution reaction attaches the hydroxyacetic acid group, often using chloroacetic acid derivatives under basic conditions .
Industrial-Scale Production
Industrial methods prioritize yield optimization and purity. Continuous flow reactors are employed to enhance reaction control, particularly for exothermic steps like amination. Post-synthesis purification involves recrystallization from ethanol-water mixtures and chromatography using silica gel or reverse-phase columns .
Chemical Reactivity and Stability
Functional Group Reactivity
The compound’s reactivity is dominated by three key groups:
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Aminomethyl Group: Participates in nucleophilic substitutions, forming Schiff bases with aldehydes or ketones.
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Hydroxy Group: Susceptible to oxidation, yielding a ketone or carboxylic acid depending on conditions.
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Carboxylic Acid: Engages in esterification or amidation reactions, enabling derivatization for pharmaceutical applications .
Stability Considerations
The cyclobutane ring’s strain renders the compound prone to ring-opening reactions under acidic or high-temperature conditions. Storage recommendations include inert atmospheres and temperatures below 4°C to prevent degradation.
Applications in Scientific Research
Synthetic Chemistry
The compound serves as a precursor for:
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Peptidomimetics: Its rigid structure mimics peptide backbones in drug design.
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Ligand Development: Functionalization for metal-organic frameworks (MOFs) in catalysis .
Material Science
Incorporation into polymers enhances thermal stability, with applications in biodegradable plastics .
Comparison with Structural Analogs
Cyclopentane vs. Cyclobutane Derivatives
The cyclobutane analog exhibits:
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Higher Reactivity: Due to ring strain.
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Reduced Bioavailability: Smaller ring size limits membrane permeability compared to cyclopentane derivatives .
Future Research Directions
Unanswered Questions
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.
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Therapeutic Targets: Screening against cancer, neurodegenerative, and inflammatory diseases.
Methodological Advances
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Cryo-EM Studies: Elucidate binding modes with biological targets.
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Green Synthesis: Develop solvent-free routes using biocatalysts.
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